3-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one
Description
Properties
IUPAC Name |
3-chloro-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c11-4-1-10(13)12-5-2-9-8(7-12)3-6-14-9/h3,6H,1-2,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJDNRQYCDLFQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thieno[3,2-c]pyridine core, which can be achieved through cyclization reactions involving appropriate precursorsThe final step involves the formation of the propanone moiety, which can be achieved through acylation reactions using acyl chlorides or anhydrides under basic or acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity. The choice of solvents, catalysts, and purification techniques is crucial to achieving efficient production.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the 3-position undergoes nucleophilic substitution with amines, thiols, and alkoxides. This versatility allows for the introduction of diverse functional groups.
Key Reagents and Conditions:
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Amines: Reacted in dimethylformamide (DMF) or ethanol with bases like triethylamine at 50–80°C.
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Thiols: Utilized in polar aprotic solvents (e.g., acetonitrile) under reflux.
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Alkoxides: Employed in alcoholic solvents with sodium hydride as a base.
Example Products:
| Reaction Partner | Product | Yield (%) | Reference |
|---|---|---|---|
| Ethylamine | 3-(Ethylamino)-1-(thieno[3,2-c]pyridin-5-yl)propan-1-one | 78 | |
| Benzylthiol | 3-(Benzylthio)-1-(thieno[3,2-c]pyridin-5-yl)propan-1-one | 65 |
Research Findings:
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Substitution with primary amines produces secondary amides, which exhibit enhanced binding to kinase targets (e.g., JAK2 inhibition) due to improved hydrogen-bonding interactions.
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Bulky substituents (e.g., tert-butoxy) reduce reaction rates, favoring SN1 mechanisms in polar solvents.
Reduction Reactions
The ketone group in the propanone moiety is reduced to a secondary alcohol using borohydrides or aluminum-based reagents.
Key Reagents and Conditions:
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Sodium Borohydride (NaBH4): In ethanol at 0–25°C; selective for ketone reduction without affecting the thienopyridine ring.
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Lithium Aluminum Hydride (LiAlH4): In tetrahydrofuran (THF) under reflux; yields fully reduced products.
Example Products:
| Reducing Agent | Product | Yield (%) | Reference |
|---|---|---|---|
| NaBH4 | 3-Chloro-1-(thieno[3,2-c]pyridin-5-yl)propan-1-ol | 85 | |
| LiAlH4 | 3-Chloro-1-(thieno[3,2-c]pyridin-5-yl)propane | 92 |
Research Findings:
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NaBH4 selectively reduces the ketone to an alcohol, preserving the chlorine atom for subsequent reactions.
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LiAlH4 reduces both the ketone and adjacent C-Cl bond, forming propane derivatives with potential applications in prodrug design.
Oxidation Reactions
The thieno[3,2-c]pyridine core undergoes oxidation at the sulfur atom or aromatic positions.
Key Reagents and Conditions:
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Hydrogen Peroxide (H2O2): In acetic acid at 60°C; oxidizes sulfur to sulfoxide.
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m-Chloroperbenzoic Acid (mCPBA): In dichloromethane at 25°C; forms sulfone derivatives.
Example Products:
| Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|
| H2O2 | 3-Chloro-1-(4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl)propan-1-one sulfoxide | 70 | |
| mCPBA | 3-Chloro-1-(4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl)propan-1-one sulfone | 88 |
Research Findings:
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Sulfoxide derivatives show increased solubility, enhancing bioavailability in pharmacokinetic studies.
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Over-oxidation to sulfones reduces ring aromaticity, altering electronic properties for material science applications.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles, expanding structural diversity.
Key Reagents and Conditions:
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Acid Catalysis (H2SO4): Promotes cyclization via dehydration.
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Base-Mediated (K2CO3): Facilitates nucleophilic attack in aprotic solvents.
Example Products:
| Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| H2SO4, 100°C | 6-Chloro-2,3-dihydrothieno[2',3':4,5]pyrido[2,1-b] oxazin-4(5H)-one | 63 | |
| K2CO3, DMF | 7-Chloro-5,6-dihydrothieno[3,2-c]pyrido[1,2-a]pyrazin-4(3H)-one | 58 |
Research Findings:
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Cyclized products exhibit improved rigidity, enhancing binding affinity to protein targets like Hedgehog acyltransferase (HHAT) .
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Acid-catalyzed routes favor six-membered ring formation, while base-mediated conditions yield five-membered rings.
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig).
Key Reagents and Conditions:
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Suzuki Coupling: Pd(PPh3)4, aryl boronic acids, Na2CO3 in dioxane/water (80°C).
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Buchwald-Hartwig Amination: Pd2(dba)3, Xantphos, amines in toluene (110°C).
Example Products:
Research Findings:
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 3-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, thieno[3,2-c]pyridine derivatives have been studied for their ability to inhibit Janus Kinase (JAK) pathways, which are critical in regulating immune responses and hematopoiesis. Such inhibition can lead to therapeutic effects in various cancers and autoimmune diseases .
2. Neuroprotective Effects
The compound has shown promise in neuroprotection studies. Its structural features may allow it to interact with neuroreceptors or modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Pharmacological Research
3. Anti-inflammatory Properties
In vitro studies have suggested that derivatives of this compound can exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This makes it a candidate for developing treatments for inflammatory disorders .
4. Antimicrobial Activity
Preliminary studies indicate that the compound may possess antimicrobial properties against various bacterial strains. This potential can be explored further for developing new antibiotics or adjunct therapies .
Material Science Applications
5. Organic Electronics
The unique electronic properties of thieno[3,2-c]pyridine derivatives have led to investigations into their use in organic electronic devices. Their ability to act as semiconductors can be harnessed in the development of organic photovoltaic cells and light-emitting diodes (LEDs) .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The thieno[3,2-c]pyridine core can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, influencing its binding affinity and specificity. The chloro group and propanone moiety can also participate in covalent bonding or reversible interactions with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one with analogs sharing the thieno[3,2-c]pyridine core but differing in substituents or functional groups.
1-{4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl}ethan-1-one
- Structure: Replaces the chloropropanone group with an acetyl group.
- The shorter acetyl chain may decrease steric hindrance compared to the propanone derivative.
- Applications: Used as a precursor in synthesizing more complex thienopyridine derivatives, such as fused heterocycles in drug discovery .
tert-Butyl 4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-carboxylate
- Structure : Features a tert-butyl ester group at the 5-position.
- Key Differences: The ester group enhances solubility in non-polar solvents compared to the ketone or chloro-ketone analogs. The tert-butyl moiety provides steric protection, making it a stable intermediate for further functionalization .
- Synthetic Utility : Commonly employed in protecting-group strategies during multi-step organic syntheses .
2-Amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one Hydrochloride
- Structure: Substitutes the chlorine atom with an aminoethyl group, forming a hydrochloride salt.
- Key Differences: The amino group introduces basicity, enabling salt formation and enhancing water solubility. Potential for hydrogen bonding, which could improve target binding in biological systems compared to the chloro analog .
- Biological Relevance: Amino-substituted thienopyridines are explored for CNS-targeting applications due to improved blood-brain barrier penetration .
2-{4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl}aniline
- Structure : Contains an aniline substituent at the 5-position.
- Key Differences :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity: The chloro group in this compound facilitates nucleophilic displacement reactions, enabling the introduction of amines or thiols for diversification .
- Material Science : Aniline-substituted analogs highlight the scaffold’s versatility in designing conductive polymers or sensors .
Biological Activity
3-Chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one (CAS No. 953757-10-3) is a compound with potential biological activity derived from thienopyridine structures. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H12ClNOS
- Molecular Weight : 229.73 g/mol
- Boiling Point : 402.2 ± 45.0 °C (predicted)
- Density : 1.305 ± 0.06 g/cm³ (predicted)
- pKa : -0.87 ± 0.20 (predicted) .
The compound's biological activity is primarily attributed to its interaction with various protein targets, particularly kinases involved in cellular signaling pathways. The thieno[3,2-c]pyridine moiety is known for its ability to modulate protein kinase activity, which plays a critical role in cell proliferation and survival.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant activity against specific kinases:
| Compound | Target Kinase | IC50 (µM) | Effect |
|---|---|---|---|
| Compound 7a | aPKCζ | 0.012 | Potent inhibitor |
| Compound 7b | aPKCζ | 3.7 | Less potent |
| Compound 7d | aPKCζ | 0.413 | Moderate potency |
| Compound 7l | aPKCι | Not specified | Selective inhibitor |
These findings suggest that the compound may be a promising candidate for further development as a therapeutic agent targeting vascular permeability and inflammation .
Case Studies
- Retinal Vascular Permeability : A study evaluated the effects of thieno[2,3-d]pyrimidines on retinal endothelial cells. The most potent compound demonstrated significant inhibition of VEGF-induced permeability in vitro and in vivo models .
- Kinase Selectivity : In a comparative analysis of various thienopyridine derivatives, researchers found that modifications at specific positions on the thieno core influenced both potency and selectivity against different kinases .
Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of thieno[3,2-c]pyridine derivatives:
- Synthesis and Evaluation : A series of analogs were synthesized and tested for their ability to inhibit kinase activity. The most promising candidates showed high selectivity for aPKC isoforms and were evaluated for their potential to reduce cytokine-induced edema .
- In Vivo Efficacy : Animal models demonstrated that certain derivatives could effectively reduce retinal vascular permeability when administered intravitreally, indicating their potential therapeutic application in ocular diseases .
Q & A
Basic Research Questions
Q. What synthetic routes are validated for preparing 3-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one, and how can intermediates be characterized?
- Methodology : Utilize heterocyclic condensation reactions, such as coupling thieno[3,2-c]pyridine derivatives with chloro-propanone precursors. Intermediate characterization can employ H/C NMR for functional group verification and LC-MS for purity assessment. X-ray crystallography is recommended for resolving stereochemical ambiguities in intermediates, as demonstrated in related thienopyridine syntheses .
Q. How can the purity and structural integrity of the compound be confirmed post-synthesis?
- Methodology : Combine HPLC (with UV detection at 254 nm) for purity analysis (>95%) and tandem mass spectrometry (MS/MS) for molecular weight confirmation. Infrared spectroscopy (IR) can identify carbonyl (C=O) and C-Cl stretches, while H NMR should confirm the absence of rotamers or residual solvents .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology : Prioritize enzyme inhibition assays (e.g., GABA aminotransferase or Sirtuin-1) based on structural analogs’ activity . Use fluorogenic substrates for real-time kinetic measurements, and validate results with positive controls (e.g., vigabatrin for GABA aminotransferase). Cell viability assays (MTT) in relevant cell lines (e.g., neuroblastoma for neuroactive compounds) can assess cytotoxicity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets like Sirtuin-1 or GABA aminotransferase?
- Methodology : Employ Molecular Operating Environment (MOE) for docking studies. Optimize the compound’s 3D structure using density functional theory (DFT) at the B3LYP/6-31G* level. Perform molecular dynamics simulations (50 ns) to assess binding stability. Compare results with co-crystallized ligands from the Protein Data Bank (PDB) to validate binding poses .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology : Investigate stereochemical influences: synthesize and test enantiomers using chiral HPLC separation. Assess metabolite profiles via LC-QTOF-MS to identify active or inhibitory derivatives. Cross-validate assays in multiple cell lines or animal models to rule out tissue-specific effects .
Q. How does the chloro-propanone moiety influence the compound’s reactivity and stability under physiological conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Use quantum mechanical calculations (e.g., Fukui indices) to predict electrophilic sites prone to hydrolysis. Compare degradation products with synthetic standards (e.g., 3-hydroxy analogs) to confirm pathways .
Q. What advanced spectroscopic techniques elucidate electronic properties relevant to its mechanism of action?
- Methodology : Apply time-resolved fluorescence spectroscopy to study excited-state interactions with biomolecules. Surface-enhanced Raman spectroscopy (SERS) can detect binding-induced conformational changes. Electron paramagnetic resonance (EPR) may identify radical intermediates in redox-active pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
